molecular formula C9H14F3NO2 B1456455 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 710350-66-6

8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1456455
Key on ui cas rn: 710350-66-6
M. Wt: 225.21 g/mol
InChI Key: HNIHCKHQRCLHDZ-UHFFFAOYSA-N
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Patent
US07737300B2

Procedure details

In the solution of 1-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone (20 g, 83.7 mmol) in THF, borane-methyl sulfide complex (83.7 mL, 2M solution in THF) was added at 0° C. After refluxing the reaction mixture for 12 h, the reaction was cooled and quenched with MeOH. After removal of THF, the residue was extracted with ethyl acetate and washed with brine, dried with MgSO4 and concentrated to give 8-(2,2,2-trifluoroethyl)-1,4-dioxa-8-aza-spiro[4.5]decane (19 g) was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11](=O)[C:12]([F:15])([F:14])[F:13])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>C1COCC1.B.CSC>[F:15][C:12]([F:13])([F:14])[CH2:11][N:8]1[CH2:9][CH2:10][C:5]2([O:1][CH2:2][CH2:3][O:4]2)[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O1CCOC12CCN(CC2)C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
83.7 mL
Type
solvent
Smiles
B.CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing the reaction mixture for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched with MeOH
CUSTOM
Type
CUSTOM
Details
After removal of THF
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(CN1CCC2(OCCO2)CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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